molecular formula C16H13ClN2O3S B4492165 (5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine

(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine

Cat. No.: B4492165
M. Wt: 348.8 g/mol
InChI Key: BXGNRQJAPOLKJN-UHFFFAOYSA-N
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Description

(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridyl group substituted with a chlorine atom and a naphthyl group substituted with a methoxy group, connected via a sulfonyl amine linkage.

Mechanism of Action

Target of Action

A similar compound, n-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2h)-pyridinyl)benzamide, is known to targetCoagulation factor X in humans . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the chlorination of 2-pyridine to introduce the chlorine atom at the 5-position. This is followed by the sulfonylation of 4-methoxynaphthalene to form the sulfonyl chloride intermediate. Finally, the two intermediates are coupled under amination conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides.

    Substitution: Products depend on the nucleophile used, such as substituted pyridyl derivatives.

Scientific Research Applications

(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro(2-pyridyl))[(4-methylnaphthyl)sulfonyl]amine: Similar structure but with a methyl group instead of a methoxy group.

    (5-Bromo(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-14-7-8-15(13-5-3-2-4-12(13)14)23(20,21)19-16-9-6-11(17)10-18-16/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGNRQJAPOLKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine
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